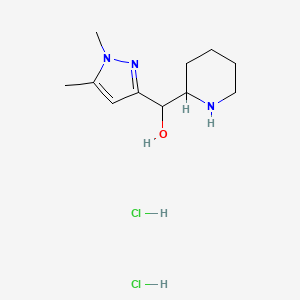

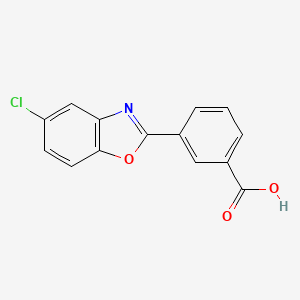

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly known as AB-FUBINACA, and it has been widely used in scientific research for its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Dual Inhibitor of Cholinesterase and Monoamine Oxidase

The compound has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. Indole derivatives, including those similar in structure to the compound , have been designed, synthesized, and evaluated, showing significant inhibition of these enzymes. This finding is crucial as cholinesterase inhibitors are used in the treatment of Alzheimer's disease, and monoamine oxidase inhibitors are used as antidepressants and in the treatment of Parkinson's disease (Bautista-Aguilera et al., 2014).

Antagonists of the NMDA Receptor

The compound is related to structures that have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. Establishing the structure-activity relationship led to the identification of compounds with low nanomolar activity and significant in vivo activity in pain models, marking them as potential therapeutic agents for pain management (Borza et al., 2007).

Immunomodulatory Effects

Indole derivatives, closely related to the compound , have been synthesized and evaluated for their immunosuppressive activities. Notably, certain derivatives exhibited significant inhibitory activity on immune responses, highlighting their potential in the development of novel immunosuppressive drugs (Giraud et al., 2010).

Ligands for GluN2B/NMDA Receptors

The compound is structurally similar to indole derivatives that have been designed and synthesized as ligands targeted to GluN2B/NMDA receptors. These derivatives exhibited high binding affinity and provided insights into the interactions essential during the binding process, although the most potent compounds did not show in vivo activity (Gitto et al., 2011).

Antimicrobial and Antitubercular Agents

Indole-based structures similar to the compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies demonstrated that certain derivatives possess notable activity against various bacterial and fungal species, and against the Mycobacterium tuberculosis H37Rv strain (Karuvalam et al., 2013).

Propiedades

IUPAC Name |

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O/c24-21(14-18-15-25-22-9-5-4-8-20(18)22)23(28)26-19-10-12-27(13-11-19)16-17-6-2-1-3-7-17/h1-9,15,19,21,25H,10-14,16,24H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEHVVLKXTZFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C(CC2=CNC3=CC=CC=C32)N)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2716662.png)

![ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate](/img/structure/B2716668.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2716670.png)

![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)

![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2716678.png)